molecular formula C14H18N2O2 B11477863 N-Phenyl-1-formamidocyclohexane-1-carboxamide

N-Phenyl-1-formamidocyclohexane-1-carboxamide

Cat. No.: B11477863
M. Wt: 246.30 g/mol
InChI Key: PFTMVDVSISEZOA-UHFFFAOYSA-N
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Description

1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a cyclohexane ring substituted with a formamido and a phenylcarboxamide group

Preparation Methods

The synthesis of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, aniline, and formic acid.

    Reaction Conditions: The cyclohexanone is first reacted with aniline under acidic conditions to form N-phenylcyclohexanone. This intermediate is then treated with formic acid to introduce the formamido group, resulting in the formation of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido or phenylcarboxamide groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.

Scientific Research Applications

1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, cell signaling, and metabolism. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE can be compared with similar compounds such as:

    N-Phenylcyclohexanecarboxamide: Lacks the formamido group, resulting in different reactivity and applications.

    N-Formylcyclohexanecarboxamide:

    N-Phenylformamide: A simpler structure with different reactivity and applications.

The uniqueness of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE lies in its combined formamido and phenylcarboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-formamido-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H18N2O2/c17-11-15-14(9-5-2-6-10-14)13(18)16-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,15,17)(H,16,18)

InChI Key

PFTMVDVSISEZOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC=O

Origin of Product

United States

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